Technical Guide: Physicochemical Profiling & Application of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid
Technical Guide: Physicochemical Profiling & Application of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid
The following technical guide provides an in-depth analysis of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid , a specialized fluorinated building block used in medicinal chemistry.
[1]
Executive Summary
2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid (CAS: 1342573-75-4) represents a critical scaffold in modern drug discovery, specifically within the "Magic Methyl" to "Fluorine" transition strategies.[1] By replacing benzylic hydrogens with fluorine atoms, this compound serves as a metabolically stable bioisostere of phenylacetic acid.
This guide analyzes its physicochemical behavior, focusing on the inductive effects of the gem-difluoro (
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 1342573-75-4 |
| IUPAC Name | 2-(2-ethoxyphenyl)-2,2-difluoroacetic acid |
| Molecular Formula | |
| Molecular Weight | 216.18 g/mol |
| SMILES | CCOC1=CC=CC=C1C(C(=O)O)(F)F |
| Appearance | White to off-white solid (crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water (acidic pH) |
Structural Logic
The molecule consists of three distinct functional domains:
-
The
Linker: Acts as a lipophilicity modulator and prevents enolization. -
The Carboxylic Acid: Provides a handle for amide coupling or heterocycle formation.
-
The Ortho-Ethoxy Phenyl Ring: The ethoxy group at the ortho position introduces a "molecular kink," restricting rotation around the phenyl-
bond due to steric clash with the fluorine atoms. This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a protein target.
Physicochemical Properties[2][7][8][9]
Acidity (pKa) and Ionization
Unlike phenylacetic acid (
-
Estimated
: 2.1 – 2.6[1] -
Mechanism: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion (
) via through-bond transmission.[1] -
Implication: At physiological pH (7.4), this compound exists almost exclusively (>99.9%) in its ionized carboxylate form. This impacts membrane permeability, necessitating prodrug strategies (e.g., esters) or active transport mechanisms for cellular entry.
Lipophilicity (LogP vs. LogD)
-
Predicted LogP (Unionized): ~2.3 – 2.5
-
LogD (pH 7.4): ~ -0.5 to 0.5 (due to ionization).
-
The "Fluorine Effect": While adding fluorine typically increases lipophilicity (
is more lipophilic than ), the ionization of the acidic headgroup masks this effect at neutral pH. However, the ortho-ethoxy group adds significant lipophilic bulk, balancing the polarity of the carboxylate.
Metabolic Stability
The primary utility of this scaffold is metabolic blocking .
-
Benzylic Oxidation Blockade: In non-fluorinated analogs (e.g., 2-ethoxyphenylacetic acid), the benzylic carbon is a "hotspot" for CYP450-mediated hydroxylation.[1] Replacing
with removes the abstractable hydrogens, completely shutting down this clearance pathway. -
Ether Dealkylation: The ethoxy group remains susceptible to O-dealkylation (to the phenol), but the steric bulk of the adjacent
group may sterically hinder CYP enzymes from accessing the ether oxygen.
Structure-Property Relationship (SPR) Map[1]
The following diagram illustrates how specific structural features dictate the compound's behavior in biological systems.
Figure 1: Structure-Property Relationship mapping the functional groups to their physicochemical impacts.[1]
Synthetic Methodology
For researchers requiring this building block, the most robust synthesis involves a Copper-mediated cross-coupling of ethyl bromodifluoroacetate with 1-ethoxy-2-iodobenzene.[1]
Protocol: Copper-Mediated Cross-Coupling
Reaction Type: Ullmann-type Cross-Coupling Scale: 10 mmol basis[1]
Reagents:
-
1-Ethoxy-2-iodobenzene (1.0 eq)[1]
-
Ethyl bromodifluoroacetate (1.2 eq)
-
Copper powder (activated) (2.0 eq)
-
Solvent: DMSO (anhydrous)
Step-by-Step Methodology:
-
Activation: Wash Copper powder with dilute HCl, then water, acetone, and dry under vacuum to remove surface oxides.
-
Coupling: In a flame-dried flask under Argon, suspend activated Cu (1.27 g, 20 mmol) in DMSO (20 mL).
-
Addition: Add ethyl bromodifluoroacetate (1.5 mL, 12 mmol) slowly. Stir at room temperature for 30 mins to form the organocopper intermediate (
analog). -
Substrate Addition: Add 1-ethoxy-2-iodobenzene (2.48 g, 10 mmol).
-
Heating: Heat the mixture to 50-60°C for 12-18 hours. Monitor by TLC/LC-MS for disappearance of the iodide.[1]
-
Workup: Cool to RT. Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over . -
Hydrolysis (Ester to Acid): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Extract with DCM.
-
Purification: Recrystallize from Hexanes/DCM or use column chromatography (0-5% MeOH in DCM).
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic workflow for the generation of the target acid from aryl iodides.
Applications in Drug Development[10]
Bioisosterism
This compound serves as a bioisostere for:
-
Phenylacetic Acid: Improved metabolic stability.
-
Phosphates (
): The motif mimics the acidity and geometry of a phosphate group but is non-hydrolyzable by phosphatases.[1] This is critical in designing PTP1B inhibitors or SH2 domain binders.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (216 Da) and specific binding features (H-bond acceptor/donor + lipophilic aromatic ring), it is an ideal "fragment" for screening against enzyme active sites.
Safety & Handling
-
Corrosivity: Like most
-difluoro acids, this compound is likely corrosive to skin and eyes (Category 1B). -
Storage: Hygroscopic. Store in a desiccator at 2-8°C.
References
-
Sato, K., et al. (1999). "Copper-Mediated Cross-Coupling of Bromodifluoroacetate with Aryl Iodides." Chem. Pharm.[2] Bull., 47(7), 1013-1016.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
PubChem Compound Summary. (2024). "2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid (CID 62802714)."[1][3] National Center for Biotechnology Information.
- Wang, J., et al. (2010). "Difluoromethylphosphonate derivatives as potent PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(1), 163-166.
